Regioisomeric Differentiation: 4-NHCH₃ vs. 5-NHCH₃ Substitution on Isophthalic Acid Scaffold in Porous Metal-Complex Ligand Applications
In EP3050618A1, 4-methylaminoisophthalic acid and 5-methylaminoisophthalic acid are listed as distinct secondary-amine ligand options for constructing porous metal complexes intended for aldehyde gas removal [1]. Both are enumerated within the same ligand class, but their regioisomeric substitution necessarily produces different carboxyl-group geometries. The 4-substituted regioisomer places the secondary amine adjacent (ortho) to one carboxyl group, whereas the 5-substituted regioisomer positions the amine symmetrically between the two meta-carboxyls. This spatial difference controls the coordination angle at the metal node and the accessibility of the NH group within the resulting pore environment. The patent explicitly distinguishes primary-amine ligands (e.g., 5-aminoisophthalic acid hydrate) from secondary-amine ligands (e.g., 4-methylaminoisophthalic acid, 5-methylaminoisophthalic acid) as separate functional categories, confirming that amine class is a critical design parameter [1].
| Evidence Dimension | Regioisomeric ligand identity for porous metal-complex construction |
|---|---|
| Target Compound Data | 4-methylaminoisophthalic acid (4-NHCH₃; secondary amine ortho to one –COOH) |
| Comparator Or Baseline | 5-methylaminoisophthalic acid (5-NHCH₃; secondary amine symmetrically positioned between two meta-COOH); 5-aminoisophthalic acid hydrate (5-NH₂; primary amine) |
| Quantified Difference | Qualitative regioisomeric distinction; no comparative performance data within the patent; both are explicitly listed as distinct ligand options in the same secondary-amine category [1]. |
| Conditions | Patent disclosure EP3050618A1; porous metal complex for aldehyde gas removal; organic ligand selection context (paragraphs [0153]–[0173]). |
Why This Matters
The 4-NHCH₃ regioisomer offers a unique spatial orientation of the secondary amine relative to the carboxyl coordination sites, which directly controls the pore geometry and NH-group accessibility in the final MOF architecture, making it non-substitutable by the 5-substituted analog when this specific geometry is required.
- [1] European Patent EP3050618A1 (Toyobo Co., Ltd.). Aldehyde removal material. Published 2016-08-03. Paragraphs [0153]–[0173]. View Source
